molecular formula C14H18N6O4 B2839828 N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 799832-67-0

N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No. B2839828
CAS RN: 799832-67-0
M. Wt: 334.336
InChI Key: XYOYTWZEZNXSAD-UHFFFAOYSA-N
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Description

“N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has methoxyethyl and methoxyphenyl groups attached to the nitrogen atoms in the ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The chemical reactions involving “N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” would depend on its structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Pyrimidine Derivative Rearrangements and Syntheses

Research into pyrimidine derivatives like N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves exploring their chemical rearrangements and synthetic pathways for potential applications in various fields. One study details the thermal rearrangement of methoxypyrimidines into N-methyl-oxopyrimidines, providing insights into the intermolecular and ionic nature of such rearrangements. This research could be fundamental for developing new chemical entities with varied applications (Brown & Lee, 1970).

Applications in Synthetic Chemistry

The synthesis of complex pyrimidine-based compounds demonstrates their potential utility in creating novel materials or drugs. For instance, the reaction of substituted phenylaminoisoxazolones with nitropyridine groups has been shown to yield imidazo[1,2-a]pyridines and indoles, indicating the versatility of pyrimidine derivatives in synthetic organic chemistry. This type of chemistry could be leveraged for pharmaceutical development or materials science (Khalafy, Setamdideh, & Dilmaghani, 2002).

Mechanistic Insights and Novel Reactions

Understanding the mechanisms underlying the reactions of pyrimidine derivatives can enable the design of novel synthetic routes and compounds with specific functions. The study of reactions involving silver oxide in transetherification of alkoxypyrimidines, for instance, provides a basis for novel synthetic strategies that could be applied in creating new drugs or materials with tailored properties (Brown & Sugimoto, 1970).

Potential for Antitumor Applications

Pyrimidine derivatives are also explored for their biological activities, including antitumor properties. The synthesis and evaluation of 2,4,6-trisubstituted-5-nitropyrimidines for their ability to inhibit cell proliferation highlight the potential therapeutic applications of these compounds. Such research underpins the development of new anticancer agents, showcasing the direct application of pyrimidine chemistry in medicinal chemistry (Thompson et al., 1997).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This could not be determined from the available information .

Safety and Hazards

Safety data sheets provide information about the hazards of a compound and the precautions needed when handling it .

Future Directions

Future research could focus on studying the properties and potential applications of “N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine”. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

2-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4/c1-23-8-7-16-14-18-12(15)11(20(21)22)13(19-14)17-9-3-5-10(24-2)6-4-9/h3-6H,7-8H2,1-2H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOYTWZEZNXSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

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